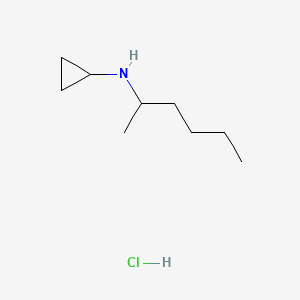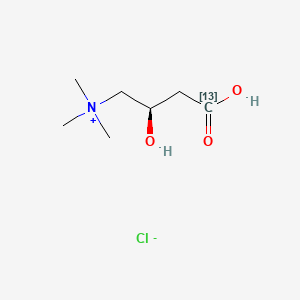
Arachidonic acid glycidyl ester-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arachidonic acid glycidyl ester-d5 is a labeled analogue of arachidonic acid glycidyl ester. It is an ester derivative of the essential fatty acid arachidonic acid and serves as an intermediate in the preparation of the endocannabinoid 2-arachidonyl glycerol. This compound is used in various scientific research applications due to its unique properties and labeled nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arachidonic acid glycidyl ester-d5 involves the esterification of arachidonic acid with glycidol. The reaction typically requires a catalyst and is carried out under controlled conditions to ensure the formation of the desired ester. The labeled version, this compound, is synthesized using deuterated reagents to incorporate deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out under strict quality control measures to meet the standards required for scientific research.
Chemical Reactions Analysis
Types of Reactions
Arachidonic acid glycidyl ester-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ester group into different functional groups.
Substitution: The glycidyl ester group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides and other oxygenated derivatives, while reduction can yield alcohols and other reduced forms .
Scientific Research Applications
Arachidonic acid glycidyl ester-d5 is widely used in scientific research due to its labeled nature and unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies involving lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of arachidonic acid glycidyl ester-d5 involves its interaction with various molecular targets and pathways. It acts as an inhibitor of monoacylglycerol lipase and fatty acid amide hydrolase, enzymes involved in lipid metabolism. The compound’s labeled nature allows researchers to track its metabolic pathways and interactions within biological systems.
Comparison with Similar Compounds
Arachidonic acid glycidyl ester-d5 is unique due to its labeled nature, which distinguishes it from other similar compounds. Some similar compounds include:
Arachidonic acid glycidyl ester: The unlabeled version of the compound.
2-Arachidonyl glycerol: An endocannabinoid synthesized from arachidonic acid glycidyl ester.
Glycidyl esters of other fatty acids: Similar esters derived from different fatty acids.
These compounds share some chemical properties but differ in their specific applications and labeling.
Properties
Molecular Formula |
C23H36O3 |
|---|---|
Molecular Weight |
365.6 g/mol |
IUPAC Name |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D |
InChI Key |
ACYNJBAUKQMZDF-BGRPFJIQSA-N |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)[2H] |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino[2,3-h][3]benzazepine-2,3-dione Hydrochloride](/img/structure/B13844878.png)
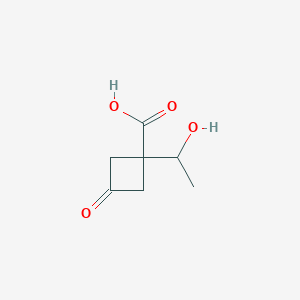
![4-[4-(trifluoromethyl)cyclohexyl]Piperidine](/img/structure/B13844891.png)


![Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate](/img/structure/B13844919.png)
![[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13844921.png)

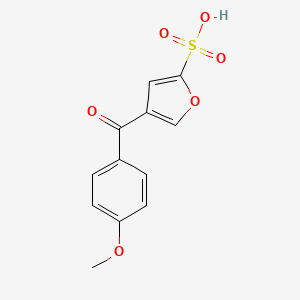
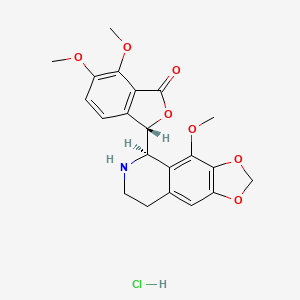
![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13844957.png)
